4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293319
InChI: InChI=1S/C8H8N4S/c1-12-5-6(4-10-12)7-2-3-9-8(13)11-7/h2-5H,1H3,(H,9,11,13)
SMILES: CN1C=C(C=N1)C2=CC=NC(=S)N2
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol

4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

CAS No.:

Cat. No.: VC13293319

Molecular Formula: C8H8N4S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol -

Specification

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
IUPAC Name 6-(1-methylpyrazol-4-yl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C8H8N4S/c1-12-5-6(4-10-12)7-2-3-9-8(13)11-7/h2-5H,1H3,(H,9,11,13)
Standard InChI Key WLGJJHDIEHUZLK-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=NC(=S)N2
Canonical SMILES CN1C=C(C=N1)C2=CC=NC(=S)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 4 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a thiol group. The pyrazole ring contributes to planar aromaticity, while the thiol group introduces potential for hydrogen bonding and redox reactivity. Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₈N₄S
Molecular Weight192.05 g/mol
IUPAC Name4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
Topological Polar Surface Area93.3 Ų

The thiol group’s acidity (pKa ~8–10) enables deprotonation under physiological conditions, forming thiolate ions that participate in nucleophilic reactions .

Synthesis Pathways

Synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol often involve multi-step heterocyclic condensation:

  • Pyrimidine Core Formation:

    • A Biginelli-like reaction using thiourea, β-keto esters, and aldehydes yields pyrimidine-2-thiol derivatives .

    • Example: Condensation of ethyl acetoacetate with thiourea and 4-methylbenzaldehyde forms 4-aryl-6-methylpyrimidine-2-thiol intermediates .

  • Pyrazole Substitution:

    • Suzuki-Miyaura coupling introduces the 1-methylpyrazol-4-yl group to the pyrimidine core. For instance, reacting 4-chloropyrimidine-2-thiol with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis .

    • Alternative routes employ hydrazine derivatives for cyclocondensation to form the pyrazole ring directly on the pyrimidine scaffold .

  • Purification:

    • Recrystallization from ethanol or chromatography yields the final product with >95% purity .

Biological and Pharmacological Applications

Antimicrobial Activity

Pyrimidine-thiol derivatives exhibit broad-spectrum antimicrobial properties. In studies of analogous compounds (e.g., 2-pyrazolylpyrimidinones), significant inhibition of Mycobacterium tuberculosis (MIC: 0.065–3.95 μM) and phytopathogens like Xanthomonas oryzae (EC₅₀: 7.40 μg/mL) has been observed . The thiol group likely disrupts bacterial cell membranes or metalloenzyme function .

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): Pyrimidine-thiol derivatives inhibit DHFR, a folate-dependent enzyme, by mimicking pteridine substrates .

  • Monooxygenases: The compound’s planar structure allows interaction with cytochrome P450 enzymes, though specific inhibition data remain underexplored .

HazardPrecautionary Measures
Skin Irritation (Category 2)Use nitrile gloves; avoid direct contact
Eye Damage (Category 2A)Wear safety goggles
Respiratory IrritationUse fume hoods for handling

No carcinogenicity or mutagenicity data are available, but analogous compounds show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiolEthyl vs. methyl substitutionEnhanced CYP3A4 inhibition
2-(Pyrazol-4-yl)-1,3,4-oxadiazolesOxadiazole replacementAntifungal (EC₅₀: 12.85 μg/mL)
Pyrido[3,4-d]pyrimidinesFused ring systemMPS1 inhibition (IC₅₀: 0.008 μM)

The methyl group on the pyrazole in 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol optimizes steric bulk without compromising solubility, distinguishing it from bulkier ethyl-substituted analogs .

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